



A Technical Guide to 4-Pyridoxic Acid-d3 for Research Applications

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Compound of Interest		
Compound Name:	4-Pyridoxic Acid-d3	
Cat. No.:	B602533	Get Quote

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **4-Pyridoxic Acid-d3**, a critical internal standard for the accurate quantification of 4-Pyridoxic Acid (4-PA), the primary catabolite of Vitamin B6. This document outlines commercial suppliers, key technical data, detailed experimental protocols for its use in bioanalysis, and relevant biochemical pathways.

Introduction

4-Pyridoxic Acid (4-PA) is the main excretory product of Vitamin B6 metabolism.[1][2] Its concentration in biological fluids is a key biomarker for assessing Vitamin B6 status and studying the pharmacokinetics of Vitamin B6 vitamers. Accurate and precise quantification of endogenous 4-PA is essential for clinical diagnostics and metabolic research. The use of a stable isotope-labeled internal standard (SIL-IS), such as **4-Pyridoxic Acid-d3**, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3] [4] The SIL-IS has nearly identical chemical and physical properties to the target analyte, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and reproducibility.[5]

Commercial Suppliers and Technical Data

4-Pyridoxic Acid-d3 is available from several reputable suppliers of research chemicals and reference standards. The following tables summarize the key technical specifications and supplier information for easy comparison.



Table 1: Chemical and Physical Properties of 4-Pyridoxic Acid-d3

Property	Value	Source(s)
CAS Number	1435934-03-4	
Unlabeled CAS	82-82-6	
Molecular Formula	C8H6D3NO4	
Molecular Weight	~186.18 g/mol	
Synonyms	Pyridoxic Acid-d3, 3-Hydroxy- 5-(hydroxymethyl)-2-(methyl- d3)isonicotinic acid	_
Isotopic Label	Deuterium (D₃)	-

Table 2: Commercial Supplier Information

Supplier	Purity Specification	Available Formats
Veeprho	Not specified; sold as impurity reference standard	Not specified
MedChem Express	98.79%	1 mg
Santa Cruz Biotechnology	Not specified; sold for research use	Not specified
A Chemtek	98+%	Not specified
LGC Standards	>95% (HPLC)	1 mg, 10 mg

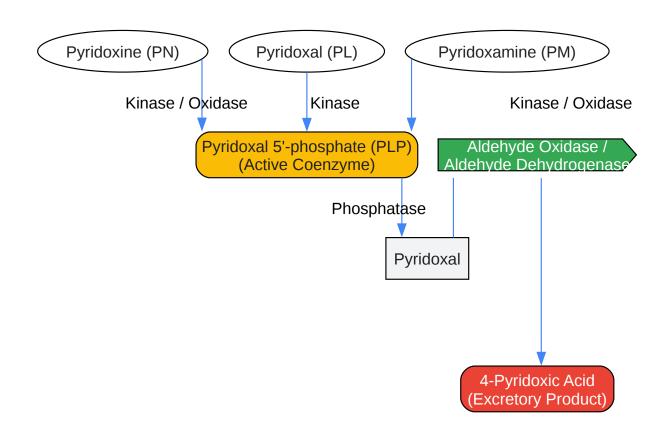
Note: Purity and available formats are subject to change and may vary by lot. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

Vitamin B6 Metabolic Pathway

4-Pyridoxic Acid is the terminal catabolite of the Vitamin B6 cycle. The various forms of Vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are converted in the liver to the active coenzyme



form, Pyridoxal 5'-phosphate (PLP). When in excess, PLP is dephosphorylated to pyridoxal, which is then irreversibly oxidized to 4-Pyridoxic Acid by the enzymes aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase before being excreted in the urine.



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Figure 1. Simplified metabolic pathway of Vitamin B6 to 4-Pyridoxic Acid.

Experimental Protocols

The following is a representative protocol for the quantification of 4-Pyridoxic Acid in human plasma using **4-Pyridoxic Acid-d3** as an internal standard, based on methodologies described in the literature.

- 1. Materials and Reagents
- 4-Pyridoxic Acid analytical standard



- 4-Pyridoxic Acid-d3 internal standard (IS)
- Human plasma (e.g., K₂EDTA)
- Trichloroacetic acid (TCA) or Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Ultrapure water
- 2. Preparation of Solutions
- Stock Solutions (1 mg/mL): Separately dissolve 4-PA and 4-PA-d3 in a suitable solvent (e.g., methanol) to create stock solutions.
- Working Standard Solutions: Serially dilute the 4-PA stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., ranging from 5 to 200 nmol/L).
- Internal Standard (IS) Working Solution: Dilute the 4-PA-d3 stock solution with the sample preparation solvent (e.g., 5% TCA in water) to a fixed concentration (e.g., 50 nmol/L).
- 3. Sample Preparation (Protein Precipitation)
- Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
- Add 50 μL of the appropriate matrix (plasma, calibration standard, QC, or sample) to each tube.
- Add 100 μ L of the IS Working Solution to all tubes except the blank (add 100 μ L of the preparation solvent without IS to the blank).
- Vortex each tube for 30 seconds to mix.
- Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.



- Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
- 4. LC-MS/MS Analysis
- LC System: UPLC or HPLC system.
- Column: A reversed-phase C18 column (e.g., Acquity HSS-T3 or equivalent).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate 4-PA from other matrix components (e.g., 0-5 min, 2-50% B).
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 20 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
 in positive mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-PA and 4-PAd3. For example:
 - o 4-PA: m/z 184.1 → 148.1
 - 4-PA-d3: m/z 187.1 → 151.1 (Note: exact m/z will depend on the D3 position)
- 5. Data Analysis
- Integrate the peak areas for both the 4-PA and 4-PA-d3 MRM transitions.
- Calculate the peak area ratio (4-PA Area / 4-PA-d3 Area) for all standards, QCs, and samples.

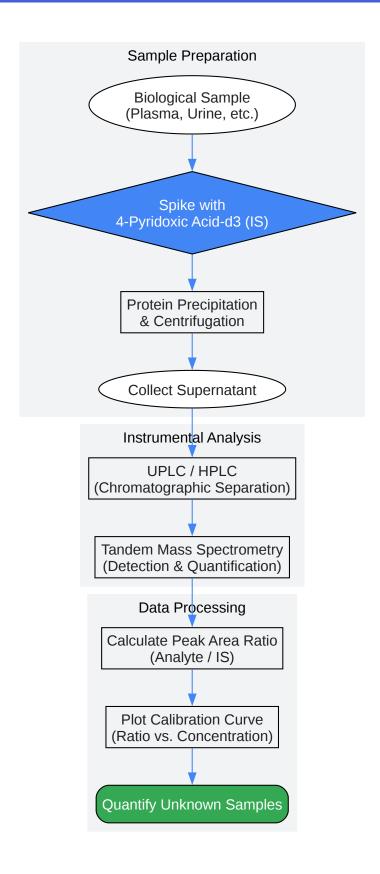


- Generate a calibration curve by plotting the peak area ratio against the known concentration
 of the calibration standards.
- Use a linear regression model (typically with 1/x or $1/x^2$ weighting) to fit the curve.
- Determine the concentration of 4-PA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical Bioanalytical Workflow

The use of a stable isotope-labeled internal standard is foundational to modern quantitative bioanalysis. The IS is added at the beginning of the sample preparation process to track the analyte of interest through extraction and analysis, correcting for variability.





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Figure 2. General workflow for quantification using a stable isotope-labeled internal standard.



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